molecular formula C24H26N2O9 B4305299 (17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate

(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate

Cat. No.: B4305299
M. Wt: 486.5 g/mol
InChI Key: KSOCXEHLXLUHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate” is a synthetic organic compound that belongs to the class of estrogens. This compound is characterized by its unique structure, which includes ethynyl, nitro, and nitrooxy functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate” typically involves multiple steps, starting from a suitable steroidal precursor. Common synthetic routes may include:

    Functional Group Introduction: Introduction of the ethynyl group at the 17th position through alkylation reactions.

    Nitration: Nitration of the steroidal backbone to introduce nitro groups.

    Acetylation: Acetylation of hydroxyl groups to form diacetate esters.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate” can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of the ethynyl group.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions at the nitrooxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines, while oxidation of the ethynyl group could lead to carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model system to study the reactivity of steroidal estrogens with various functional groups.

Biology

In biological research, it may be investigated for its potential estrogenic or anti-estrogenic activities, which could have implications in hormone replacement therapy or cancer treatment.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating hormone-related disorders.

Industry

In the industrial sector, this compound could be used in the synthesis of more complex molecules for pharmaceuticals or as a precursor in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of “(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate” would involve its interaction with estrogen receptors in the body. The ethynyl group at the 17th position may enhance its binding affinity to these receptors, while the nitro and nitrooxy groups could modulate its biological activity. The exact molecular targets and pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    17α-Ethynylestradiol: A synthetic estrogen used in oral contraceptives.

    Estradiol: A natural estrogen hormone.

    Mestranol: Another synthetic estrogen used in contraceptives.

Uniqueness

“(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate” is unique due to the presence of both nitro and nitrooxy groups, which are not commonly found in other estrogenic compounds. These functional groups may impart distinct chemical and biological properties, making it a valuable compound for research.

Properties

IUPAC Name

(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O9/c1-5-24(34-14(3)28)9-8-18-17-7-6-15-10-16(33-13(2)27)11-19(25(29)30)21(15)22(17)20(35-26(31)32)12-23(18,24)4/h1,10-11,17-18,20,22H,6-9,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOCXEHLXLUHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C3C(CC2)C4CCC(C4(CC3O[N+](=O)[O-])C)(C#C)OC(=O)C)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate
Reactant of Route 2
Reactant of Route 2
(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate
Reactant of Route 3
Reactant of Route 3
(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate
Reactant of Route 4
(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate
Reactant of Route 5
Reactant of Route 5
(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate
Reactant of Route 6
Reactant of Route 6
(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate

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